![molecular formula C15H17N3O B1238406 N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)methylideneamino]-2-(1-methyl-2-pyrrolyl)acetamide is a member of toluenes.
Applications De Recherche Scientifique
Antidepressant and Nootropic Activities
N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and related compounds have been investigated for their antidepressant and nootropic (cognitive enhancement) activities. Studies have shown that certain Schiff’s bases and azetidinone analogues in this chemical class exhibit significant antidepressant and nootropic activities in a dose-dependent manner, suggesting their potential as central nervous system active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anti-Tubercular Activity
Research has also highlighted the anti-tubercular activity of various acyl hydrazonyl compounds, including those similar to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. These compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Cardoso, Nogueira, Kaiser, Wardell, Wardell, & Souza, 2016).
Anticancer Properties
Studies on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety, structurally similar to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, have shown promising cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Certain compounds in this group have been identified as highly active in inhibiting cancer cell migration and growth in 3D cell cultures, and some have been characterized as relatively more selective towards cancer cells (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Antileishmanial Activity
In the quest for novel therapeutics for leishmaniasis, new analogues of N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide have been synthesized and evaluated. One of these compounds showed promising antileishmanial activity with significant potency and minimal cytotoxicity (Ahsan, Ansari, Kumar, Soni, Yasmin, Jadav, & Sahoo, 2016).
Antioxidant Activity
Some N-pyrrolylhydrazide hydrazones, structurally related to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, have been synthesized and tested for their antioxidant activity. Initial in vitro safety screening indicated good safety profiles, with certain compounds showing promising antioxidant activity in various cellular-based models (Tzankova, Vladimirova, Aluani, Yordanov, Peikova, & Georgieva, 2020).
Structural and Theoretical Studies
The structural properties of compounds similar to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide have been investigated using spectro-analytical and computational studies. These studies provide insights into the molecular orbital calculations and physical properties of such compounds, contributing to a better understanding of their chemical behavior (Padmavathy & Devi, 2013).
Corrosion Inhibition
N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and related compounds have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of metals in acidic environments, making them valuable in industrial applications (Yadav, Kumar, Sharma, & Yadav, 2013).
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N3O/c1-12-5-7-13(8-6-12)11-16-17-15(19)10-14-4-3-9-18(14)2/h3-9,11H,10H2,1-2H3,(H,17,19)/b16-11+ |
Clé InChI |
GWWOPOHCBNIIAG-LFIBNONCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CN2C |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C |
Solubilité |
15.3 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



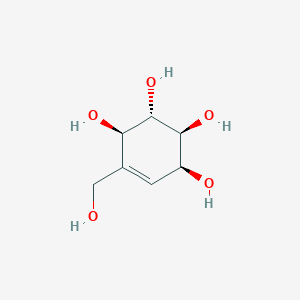
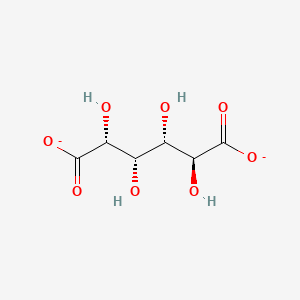

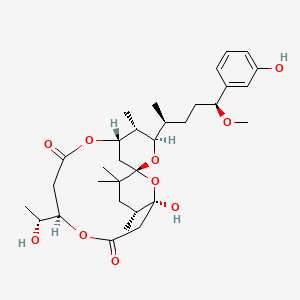


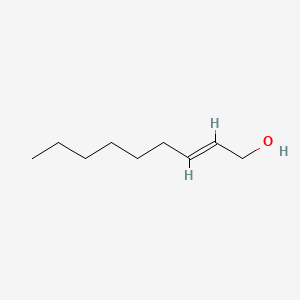
![3,7a-Diazacyclohepta[jk]fluorene-5-acetaldehyde, alpha-ethylidene-1,2,3,3a,4,5,6,7-octahydro-7-hydroxy-3-methyl-, [3aS-[3aalpha,5beta(E),7alpha]]-](/img/structure/B1238340.png)
![[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B1238342.png)
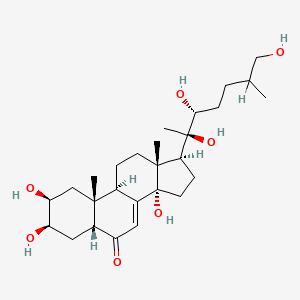
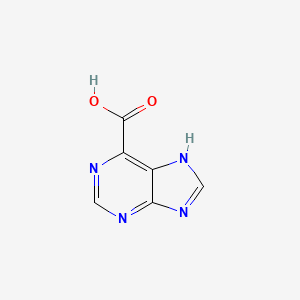
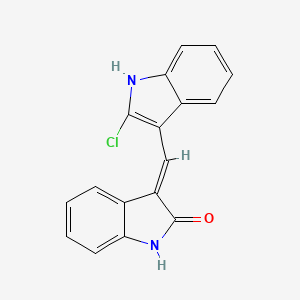
![(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide](/img/structure/B1238347.png)
![(2R,7S)-2,7-diamino-3-[(3S)-4-[[(1R)-1-carboxyethyl]amino]-3-[[(2S)-2-(docosanoylamino)propanoyl]amino]-4-oxobutyl]-4-oxooctanedioic acid](/img/structure/B1238349.png)